molecular formula C10H12BrNO B3392181 1-(5-Bromopyridin-2-yl)cyclopentanol CAS No. 865204-01-9

1-(5-Bromopyridin-2-yl)cyclopentanol

Cat. No. B3392181
M. Wt: 242.11 g/mol
InChI Key: UYGZZMAEKZGBDO-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)cyclopentanol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a chemical compound with a molecular formula of C10H12BrNO .


Synthesis Analysis

The synthesis of compounds similar to 1-(5-Bromopyridin-2-yl)cyclopentanol has been reported. For instance, the Schiff-base compound, 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol, has been synthesized and characterized by elemental analyses, FT-IR, UV–Vis and 1H-NMR spectroscopy, and X-ray single crystal diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(5-Bromopyridin-2-yl)cyclopentanol, such as its melting point, boiling point, and density, are not explicitly mentioned in the search results .

Future Directions

Bromopyridine derivatives, such as 1-(5-Bromopyridin-2-yl)cyclopentanol, may have potential applications in medicinal chemistry, particularly in the development of new anticancer drugs .

properties

IUPAC Name

1-(5-bromopyridin-2-yl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-8-3-4-9(12-7-8)10(13)5-1-2-6-10/h3-4,7,13H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGZZMAEKZGBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyridin-2-yl)cyclopentanol

CAS RN

865204-01-9
Record name 1-(5-bromopyridin-2-yl)cyclopentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared using ethyl-5-bromo-2-carboxypyridine, 1,4-bis (bromomagnesium) butane and diethyl ether as solvent, but otherwise followed the general procedure for Preparation 36. 13C NMR (100 MHz, CDCl3) d 164.1, 148.9, 139.5, 120.9, 118.8, 83.2, 42.7, 24.9; MS (AP/Cl) 242.1, 244.1 (M+H)+.
Name
ethyl-5-bromo-2-carboxypyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,4-bis (bromomagnesium) butane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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